molecular formula C2H9ClN2OS B2458811 N-(Methylsulfonimidoyl)methanamine;hydrochloride CAS No. 2411293-71-3

N-(Methylsulfonimidoyl)methanamine;hydrochloride

Cat. No. B2458811
CAS RN: 2411293-71-3
M. Wt: 144.62
InChI Key: QZEBMCLHLKAJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylsulfonimidoyl)methanamine;hydrochloride, also known as MSM or methylsulfonylmethane, is a naturally occurring compound that is found in small amounts in some foods and beverages. It is also commonly used as a dietary supplement due to its purported health benefits. In recent years, there has been growing interest in the scientific community regarding the potential therapeutic applications of MSM.

Mechanism of Action

The exact mechanism of action of N-(Methylsulfonimidoyl)methanamine;hydrochloride is not well understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by modulating various signaling pathways involved in inflammation and oxidative stress. It may also act as a scavenger of free radicals, thereby reducing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
N-(Methylsulfonimidoyl)methanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to increase levels of glutathione, a powerful antioxidant, in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(Methylsulfonimidoyl)methanamine;hydrochloride in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and has a long shelf life. However, one limitation is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(Methylsulfonimidoyl)methanamine;hydrochloride. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Another area of interest is its potential use as an antioxidant in the prevention and treatment of cancer. Additionally, there is growing interest in the potential use of N-(Methylsulfonimidoyl)methanamine;hydrochloride as a modulator of the gut microbiome, which could have broad implications for human health.

Synthesis Methods

N-(Methylsulfonimidoyl)methanamine;hydrochloride can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and a base catalyst. The resulting product is then purified and converted to the hydrochloride salt form.

Scientific Research Applications

N-(Methylsulfonimidoyl)methanamine;hydrochloride has been the subject of numerous scientific studies investigating its potential therapeutic applications. Some of the most promising research has focused on its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in a variety of animal models, including those of arthritis, colitis, and cancer.

properties

IUPAC Name

N-(methylsulfonimidoyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2OS.ClH/c1-4-6(2,3)5;/h1-2H3,(H2,3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMSBYBFGOMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=N)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methylsulfonimidoyl)methanamine;hydrochloride

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